![molecular formula C20H22N6O2 B2399218 (E)-1-benzyl-7-(but-2-en-1-yl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 919027-45-5](/img/structure/B2399218.png)

(E)-1-benzyl-7-(but-2-en-1-yl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

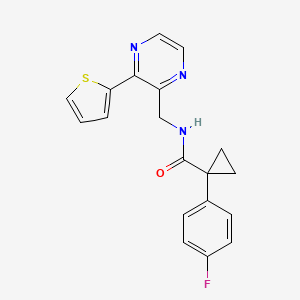

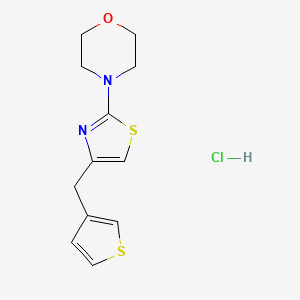

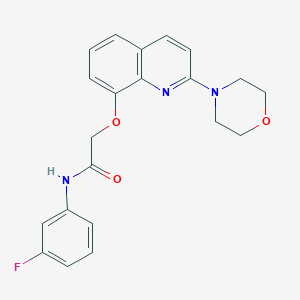

“(E)-1-benzyl-7-(but-2-en-1-yl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione” is a chemical compound with the molecular formula C20H22N6O2 . It is a derivative of 1,2,4-triazine, a six-membered heterocyclic compound with three nitrogen atoms in its structure .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. A crystal structure of a similar compound in complex with a potent inhibitor and CoA shows that the inhibitors bind in the aminoglycoside binding site snugly inserted into a hydrophobic cavity .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. A series of substituted 1,2,4-triazino[5,6 b]indole-3-thioether molecules were identified as effective Eis inhibitors .Scientific Research Applications

Anticancer Activity

1,2,4-Triazole-containing compounds exhibit promising anticancer potential. This specific scaffold has been investigated for its ability to inhibit cancer cell growth. Researchers have explored its interactions with biological receptors, including hydrogen bonding and dipole interactions. By targeting specific pathways or receptors, this compound could serve as a lead for developing novel anticancer drugs .

Antimicrobial Properties

The N–C–S linkage within the 1,2,4-triazole skeleton contributes to its antimicrobial activity. Notably, compounds containing the 1,2,4-triazole group, such as Fluconazole and Anastrozole, have been used as antimicrobial agents. Investigating derivatives of this scaffold may lead to the discovery of more effective antimicrobial compounds .

Anti-inflammatory and Antioxidant Effects

1,2,4-Triazoles have demonstrated anti-inflammatory and antioxidant properties. These effects are crucial for managing various diseases, including inflammatory conditions. Researchers continue to explore novel synthetic routes to access 1,2,4-triazole derivatives with enhanced anti-inflammatory and antioxidant activities .

Analgesic Potential

The 1,2,4-triazole scaffold has also been investigated for its analgesic properties. Understanding its mechanism of action and optimizing its structure could lead to the development of pain-relieving medications .

Agrochemical Applications

Beyond pharmaceuticals, 1,2,4-triazoles find applications in agrochemistry. Researchers explore their potential as crop protection agents, herbicides, and fungicides. The unique structure of this scaffold allows for targeted interactions with specific enzymes or receptors in pests and pathogens .

Organic Catalysts

1,2,4-Triazoles serve as versatile organic catalysts. Their ability to facilitate chemical reactions makes them valuable in synthetic chemistry. Researchers investigate their use in promoting various transformations, such as cyclizations and functional group modifications .

Materials Science

The 1,2,4-triazole-containing scaffolds have relevance in materials science. Their unique properties may contribute to the development of functional materials, sensors, or coatings. Exploring their applications in this field remains an active area of research .

Future Directions

Future research could focus on further exploration of the antimicrobial properties of this compound, as well as its potential as an antiviral agent. The presence of a piperazine subunit or its isosteres has been reported to enhance the antimicrobial activity of the fused triazoles ring systems . Furthermore, to increase the bioactivity of [1,2,4]triazolo[4,3-a]quinoxaline as antiviral agents, thioamide group is another structural modification that was achieved in a previous study .

properties

IUPAC Name |

1-benzyl-7-[(E)-but-2-enyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O2/c1-4-5-11-24-18(27)16-17(23(3)20(24)28)21-19-25(16)12-14(2)22-26(19)13-15-9-7-6-8-10-15/h4-10H,11-13H2,1-3H3/b5-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVIKJFTZWNZXBB-SNAWJCMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCN1C(=O)C2=C(N=C3N2CC(=NN3CC4=CC=CC=C4)C)N(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CN1C(=O)C2=C(N=C3N2CC(=NN3CC4=CC=CC=C4)C)N(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-benzyl-7-(but-2-en-1-yl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 5-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2399135.png)

![Imidazo[2,1-b][1,3]thiazol-6-ylacetic acid hydrochloride hydrate](/img/structure/B2399136.png)

![1-(2-chloro-6-fluorobenzyl)-3-(2,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2399147.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2399148.png)

![3-hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B2399149.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2399151.png)

![methyl (2E)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylate](/img/structure/B2399153.png)